2-[(2-Methyl-6-phenylpyrimidin-4-YL)sulfanyl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(2-Methyl-6-phenylpyrimidin-4-YL)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-6-phenylpyrimidin-4-YL)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-6-phenylpyrimidin-4-YL)sulfanyl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amides, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-[(2-Methyl-6-phenylpyrimidin-4-YL)sulfanyl]-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-6-phenylpyrimidin-4-YL)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Methyl-6-phenylpyrimidin-4-YL)sulfanyl]-N-(2-methylphenyl)acetamide
- **1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- **N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C20H19N3OS |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H19N3OS/c1-14-8-6-7-11-17(14)23-19(24)13-25-20-12-18(21-15(2)22-20)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,23,24) |
InChI Key |
WHLCPIYAZGOMPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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